

Spectroscopic Profile of BOC-PHE(2-BR)-OH: A Technical Guide

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Compound of Interest

Compound Name: BOC-PHE(2-BR)-OH

CAS No.: 261165-02-0

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of **BOC-PHE(2-BR)-OH** ((S)-N-BOC-2-bromophenylalanine) is crucial for its application in peptide synthesis and medicinal chemistry. This technical guide provides a summary of available spectroscopic data (NMR, IR, and Mass Spectrometry) and outlines the general experimental protocols for their acquisition.

While specific experimental data for **BOC-PHE(2-BR)-OH** is not readily available in public databases, this guide synthesizes information from commercial suppliers and analogous compounds to provide a predictive and practical framework for its characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **BOC-PHE(2-BR)-OH** based on its chemical structure and data from similar BOC-protected amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹ H NMR (Proton NMR)	¹³ C NMR (Carbon NMR)
Chemical Shift (ppm)	Assignment
~1.4	9H, singlet (tert-butyl)
~3.1 - 3.4	2H, multiplet (β -CH ₂)
~4.5	1H, multiplet (α -CH)
~5.0	1H, doublet (NH)
~7.1 - 7.6	4H, multiplet (aromatic)
~10-12	1H, broad singlet (COOH)

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
3300 - 2500	O-H stretch (Carboxylic Acid)	Broad
~3400	N-H stretch (Urethane)	Medium
~2980, 2930	C-H stretch (Aliphatic)	Medium-Strong
~1710	C=O stretch (Carboxylic Acid)	Strong
~1690	C=O stretch (Urethane)	Strong
~1520	N-H bend (Amide II)	Medium
~1160	C-O stretch (BOC group)	Strong
~750	C-Br stretch	Medium-Strong

Table 3: Mass Spectrometry (MS) Data (Predicted)

Technique	Ion	m/z (Mass-to-Charge Ratio)
Electrospray Ionization (ESI)	[M+H] ⁺	~345.05, 347.05 (Isotopic pattern for Br)
	[M+Na] ⁺	~367.03, 369.03 (Isotopic pattern for Br)
	[M-H] ⁻	~343.03, 345.03 (Isotopic pattern for Br)
	[M-Boc+H] ⁺	~245.99, 247.99 (Isotopic pattern for Br)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **BOC-PHE(2-BR)-OH** are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **BOC-PHE(2-BR)-OH** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift resolution.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ¹H NMR Acquisition:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
 - Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.

- The instrument will automatically subtract the background to produce the final IR spectrum.
- Typically, spectra are collected in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

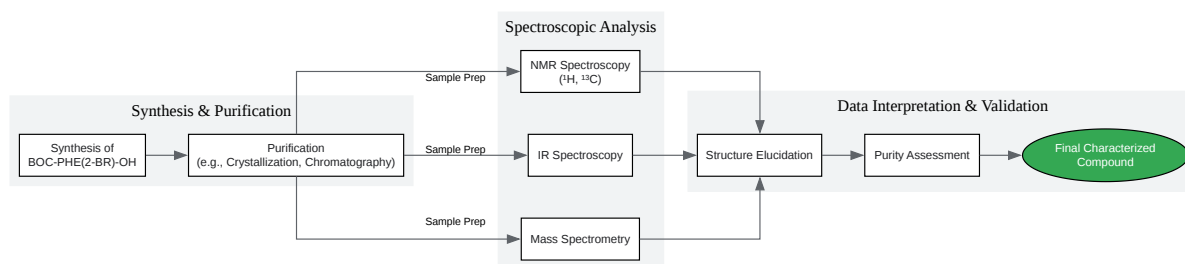
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.
 - For positive ion mode, common adducts are $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$. For negative ion mode, the deprotonated molecule $[\text{M}-\text{H}]^-$ is typically observed.
 - If further structural information is required, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **BOC-PHE(2-BR)-OH**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **BOC-PHE(2-BR)-OH**.

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